molecular formula C27H24N2O3 B12026492 N'-(4-((4-Methylbenzyl)oxy)benzylidene)-2-(1-naphthyloxy)acetohydrazide CAS No. 767332-62-7

N'-(4-((4-Methylbenzyl)oxy)benzylidene)-2-(1-naphthyloxy)acetohydrazide

Cat. No.: B12026492
CAS No.: 767332-62-7
M. Wt: 424.5 g/mol
InChI Key: DDPDAJCYHKADJY-OGLMXYFKSA-N
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Description

N’-(4-((4-Methylbenzyl)oxy)benzylidene)-2-(1-naphthyloxy)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides These compounds are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-((4-Methylbenzyl)oxy)benzylidene)-2-(1-naphthyloxy)acetohydrazide typically involves the condensation of 4-((4-methylbenzyl)oxy)benzaldehyde with 2-(1-naphthyloxy)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as chromatography and crystallization to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(4-((4-Methylbenzyl)oxy)benzylidene)-2-(1-naphthyloxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction may produce hydrazines or amines. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical assays and studies.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: It may find applications in the development of new materials, coatings, and polymers.

Mechanism of Action

The mechanism of action of N’-(4-((4-Methylbenzyl)oxy)benzylidene)-2-(1-naphthyloxy)acetohydrazide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N’-(4-((4-Methylbenzyl)oxy)benzylidene)-2-(1-naphthyloxy)acetohydrazide: This compound is unique due to its specific structure, which includes both naphthyloxy and benzylidene groups.

    Other Hydrazides: Compounds such as isoniazid and hydralazine are well-known hydrazides with different structures and applications.

    Benzylidene Derivatives: Compounds like benzylideneacetone and benzylidenemalononitrile share the benzylidene moiety but differ in other structural aspects.

Uniqueness

The uniqueness of N’-(4-((4-Methylbenzyl)oxy)benzylidene)-2-(1-naphthyloxy)acetohydrazide lies in its combination of functional groups, which may confer distinct chemical and biological properties

Properties

CAS No.

767332-62-7

Molecular Formula

C27H24N2O3

Molecular Weight

424.5 g/mol

IUPAC Name

N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-naphthalen-1-yloxyacetamide

InChI

InChI=1S/C27H24N2O3/c1-20-9-11-22(12-10-20)18-31-24-15-13-21(14-16-24)17-28-29-27(30)19-32-26-8-4-6-23-5-2-3-7-25(23)26/h2-17H,18-19H2,1H3,(H,29,30)/b28-17+

InChI Key

DDPDAJCYHKADJY-OGLMXYFKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=CC4=CC=CC=C43

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)COC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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